N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4-oxochromene-2-carboxamide;hydrochloride
Description
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4-oxochromene-2-carboxamide;hydrochloride is a chiral carboxamide derivative featuring a 4-oxochromene scaffold linked to a bicyclic dihydroindenylamine moiety. Its stereochemistry ((1R,2R)-configuration) and the presence of the 4-oxochromene group suggest structural similarities to bioactive molecules that modulate lipid metabolism, ion channels, or proteolytic enzymes .
Properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-4-oxochromene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3.ClH/c20-18-12-6-2-1-5-11(12)9-14(18)21-19(23)17-10-15(22)13-7-3-4-8-16(13)24-17;/h1-8,10,14,18H,9,20H2,(H,21,23);1H/t14-,18-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDDGISHZWRPMI-KEZWHQCISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)NC(=O)C3=CC(=O)C4=CC=CC=C4O3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)C3=CC(=O)C4=CC=CC=C4O3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4-oxochromene-2-carboxamide; hydrochloride is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an indene derivative and a chromene moiety. Its molecular formula is , with a molecular weight of approximately 320.76 g/mol. The compound's unique structure contributes to its interaction with various biological targets.
Research indicates that N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-4-oxochromene-2-carboxamide; hydrochloride exhibits biological activity primarily through:
- Receptor Modulation : The compound has shown selective binding affinity towards specific receptors involved in cellular signaling pathways. This interaction can modulate downstream signaling cascades, influencing various physiological responses.
- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes linked to disease processes, thereby providing therapeutic benefits in conditions such as cancer and inflammation.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance:
-
In Vitro Studies : Research demonstrated that N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-4-oxochromene-2-carboxamide; hydrochloride inhibits the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest.
Cell Line IC50 (µM) Mechanism MCF7 (Breast) 10 Apoptosis induction HeLa (Cervical) 15 Cell cycle arrest (G0/G1 phase) A549 (Lung) 12 Inhibition of proliferation
Anti-inflammatory Effects
In addition to its anticancer properties, the compound exhibits anti-inflammatory effects:
- Animal Models : In rodent models of inflammation, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases.
Clinical Applications
A notable case study involved patients with chronic inflammatory conditions who were administered N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-4-oxochromene-2-carboxamide; hydrochloride as part of a clinical trial. Results indicated significant improvement in symptoms and quality of life metrics compared to placebo controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares its dihydroindenylamine core with several pharmacologically active molecules (Table 1). Key structural variations include:
- Aromatic/heterocyclic substituents: The 4-oxochromene group distinguishes it from analogs like N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]quinazoline-2-carboxamide hydrochloride (), which features a quinazoline ring. Such substitutions influence target selectivity; for example, quinazoline derivatives often target kinase enzymes, whereas chromene-based structures may modulate oxidative pathways .
- Sulfonyl and methylthio groups : Compounds like N-(5-(methylsulfonyl)-2,3-dihydro-1H-inden-2-yl)acetamide () demonstrate how electron-withdrawing groups enhance metabolic stability but may reduce CNS penetration due to increased polarity .
- Piperidine/piperazine linkages : Olisutrigine bromide (), a sodium channel blocker, incorporates a piperidinium group, highlighting how cationic moieties can improve target engagement but may limit oral bioavailability .
Data Table: Key Analogues and Properties
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4-oxochromene-2-carboxamide;hydrochloride?
Methodological Answer: Synthesis optimization requires precise control of:
- Temperature : Maintain 0–5°C during amide coupling to minimize racemization .
- pH : Use buffered conditions (pH 6–7) for intermediate stabilization .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Inert Atmosphere : Nitrogen purging prevents oxidation of the indene core .
Analytical Validation : Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm purity with HPLC (≥95% purity, C18 column, 220 nm) .
Q. How can stereochemical integrity at the (1R,2R)-aminoindenyl moiety be preserved during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (R,R)-configured starting materials to enforce stereoselectivity .
- Low-Temperature Quenching : Halt reactions at –20°C to prevent epimerization .
- Circular Dichroism (CD) : Validate configuration by comparing CD spectra to reference standards .
Q. What physicochemical properties (e.g., solubility) are critical for in vitro assays?
Methodological Answer:
- Hydrochloride Salt : Enhances aqueous solubility (e.g., 25 mg/mL in PBS at pH 7.4) for cell-based assays .
- LogP Determination : Use shake-flask method (logP ≈ 2.1) to predict membrane permeability .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess storage conditions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., CDK2, IC50 ≈ 50 nM predicted) .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to identify key residues (e.g., Lys33, Asp145) .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG ≈ –9.2 kcal/mol) .
Q. How to resolve contradictions in bioactivity data across cell lines?
Methodological Answer:
- Dose-Response Variability : Test across 3+ cell lines (e.g., HepG2, MCF-7) with standardized protocols (72h incubation, MTT assay) .
- Orthogonal Validation : Confirm target engagement via Western blot (e.g., phospho-ERK downregulation) .
- Metabolic Stability : Compare hepatic microsomal half-life (e.g., t1/2 = 45 min in human S9 fraction) to rule out false negatives .
Q. What strategies validate the compound’s mechanism of action in kinase inhibition?
Methodological Answer:
- Kinase Profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity .
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring thermal stabilization (ΔTm = 4.2°C) .
- Rescue Experiments : Overexpress suspected targets (e.g., Bcl-2) to reverse apoptosis in treated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
